molecular formula C3H9I2N B2790463 (2-Iodoethyl)(methyl)amine hydroiodide CAS No. 19754-75-7

(2-Iodoethyl)(methyl)amine hydroiodide

Cat. No.: B2790463
CAS No.: 19754-75-7
M. Wt: 312.921
InChI Key: XOWKUARMQJIBFU-UHFFFAOYSA-N
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Description

(2-Iodoethyl)(methyl)amine hydroiodide is a chemical compound with the molecular formula C3H9I2N. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an iodine atom attached to an ethyl group, which is further connected to a methylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Iodoethyl)(methyl)amine hydroiodide typically involves the reaction of 2-iodoethanol with methylamine in the presence of hydroiodic acid. The reaction conditions often include controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

(2-Iodoethyl)(methyl)amine hydroiodide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include sodium hydroxide, potassium permanganate, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield different amine derivatives, while oxidation reactions can produce corresponding aldehydes or ketones .

Scientific Research Applications

Medicinal Chemistry Applications

(2-Iodoethyl)(methyl)amine hydroiodide is primarily recognized for its utility in medicinal chemistry as a precursor for synthesizing various bioactive compounds. Its structure allows it to participate in nucleophilic substitution reactions, making it a valuable building block in the development of pharmaceuticals.

Synthesis of Bioactive Molecules

The compound can be utilized to synthesize derivatives that exhibit pharmacological activity. For instance, it has been investigated in the context of developing analogs with enhanced activity against specific biological targets, such as serotonin receptors (5-HT receptors) and other neurotransmitter systems .

Table 1: Potential Bioactive Derivatives from this compound

Compound TypeTarget Biological ActivityReference
Serotonin Agonists5-HT receptor modulation
Anticancer AgentsCytostatic properties
Antimicrobial AgentsBacterial infection treatment

Anticancer Properties

Research has indicated that compounds derived from this compound may possess anticancer properties. These derivatives have shown potential as cytostatics or immunosuppressants, which are critical in cancer treatment protocols . The ability of these compounds to inhibit cell proliferation makes them candidates for further investigation in oncology.

Neuropharmacology

The compound's ability to interact with neurotransmitter systems suggests its potential use in neuropharmacology. Specifically, derivatives have been explored for their agonistic effects on serotonin receptors, which are implicated in mood regulation and various psychiatric disorders . This line of research could lead to the development of new antidepressants or anxiolytics.

Mechanism of Action

The mechanism of action of (2-Iodoethyl)(methyl)amine hydroiodide involves its interaction with specific molecular targets and pathways. The iodine atom plays a crucial role in its reactivity, enabling the compound to participate in various chemical transformations. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromoethyl)(methyl)amine hydrobromide
  • (2-Chloroethyl)(methyl)amine hydrochloride
  • (2-Fluoroethyl)(methyl)amine hydrofluoride

Uniqueness

(2-Iodoethyl)(methyl)amine hydroiodide is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher reactivity make this compound particularly useful in specific synthetic applications and research studies .

Biological Activity

(2-Iodoethyl)(methyl)amine hydroiodide is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound, with the molecular formula C3_3H9_9I2_2N, is known for its unique structure which contributes to its biological properties. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

  • Molecular Structure : The compound consists of a 2-iodoethyl group attached to a methylamine moiety, making it a member of the amine class of compounds.
  • Molecular Weight : Approximately 295.01 g/mol.
  • Solubility : Generally soluble in polar solvents due to the presence of the amine group.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Cationic Character : The presence of an amine group allows it to interact with negatively charged cellular components, enhancing its ability to penetrate cell membranes.
  • Receptor Interaction : Preliminary studies suggest that this compound may act on adrenergic receptors, similar to other amine derivatives, potentially influencing neurotransmitter release and vascular responses .

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance:

  • Cationic Polymers : Studies have shown that cationic polymers containing ammonium groups demonstrate high antimicrobial activity against various pathogens . This suggests that this compound could possess similar properties due to its cationic nature.

Cytotoxicity and Antitumor Activity

  • Cancer Research : Compounds structurally related to this compound have been investigated for their cytotoxic effects on cancer cells. For example, studies on related amines have shown selective toxicity towards tumor cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies.

Study 1: Antimicrobial Efficacy

A study conducted by Liu et al. (2012) examined the antimicrobial properties of various cationic compounds. While this compound was not directly studied, related compounds showed significant activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Study 2: Antitumor Activity

In a comparative study on amine derivatives, researchers found that certain compounds exhibited potent cytotoxicity against several cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways . While specific data on this compound is limited, its structural similarities imply potential antitumor effects.

Data Tables

Property Value
Molecular FormulaC3_3H9_9I2_2N
Molecular Weight295.01 g/mol
SolubilityPolar solvents
Potential Biological ActivitiesAntimicrobial, Antitumor
Study Reference Biological Activity Findings
Liu et al. (2012) AntimicrobialSignificant activity against pathogens
Cancer Research CytotoxicitySelective toxicity in cancer cells

Properties

IUPAC Name

2-iodo-N-methylethanamine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8IN.HI/c1-5-3-2-4;/h5H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWKUARMQJIBFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCI.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9I2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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